N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYXTNHXWGLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387332 | |
| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-03-0 | |
| Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methoxyaniline with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: N-(5-hydroxy-2-methoxyphenyl)-2-phenoxybutanamide.
Reduction: N-(2-methoxyphenyl)-2-phenoxybutanamide.
Substitution: N-(5-amino-2-methoxyphenyl)-2-phenoxybutanamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against lipoxygenase enzymes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses. This inhibition can reduce inflammation and potentially slow down the progression of certain cancers.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Mechanistic Insights
- Sulfonamide vs. Amide Linkers : Sulfonamide derivatives exhibit broader biological activities (e.g., anti-malarial) due to enhanced hydrogen bonding, while amide-linked compounds like the target molecule may prioritize enzyme inhibition .
- Heterocyclic Modifications: Oxadiazole or pyrazole groups improve target engagement through rigid hydrophobic interactions, suggesting that the phenoxy group in the target compound could be optimized for steric compatibility .
- Halogen Effects: Bromine substitution increases electrophilicity but may reduce metabolic stability compared to phenoxy’s aromatic stability .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by case studies and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with phenoxybutanoic acid derivatives. The structural confirmation is often achieved through techniques such as NMR spectroscopy and mass spectrometry, which validate the molecular structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Klebsiella pneumoniae | 25 |
The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to increased permeability and cell death.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In various assays, including DPPH radical scavenging and FRAP assays, the compound demonstrated a strong capacity to neutralize free radicals, indicating its potential use in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 15 |
| FRAP | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : By integrating into the lipid bilayer, it disrupts membrane integrity, leading to cell lysis.
- Scavenging Free Radicals : The presence of methoxy and chloro groups enhances its electron-donating ability, allowing it to effectively scavenge free radicals.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates of Staphylococcus aureus revealed that this compound not only inhibited bacterial growth but also reduced biofilm formation by approximately 60%. This suggests potential applications in treating biofilm-associated infections.
Case Study 2: Antioxidant Effects in Cellular Models
In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death rates compared to controls. This highlights its protective effects against oxidative damage.
Q & A
Basic: What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide, and what key reagents are involved?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the 5-chloro-2-methoxyaniline intermediate via nucleophilic substitution or protection/deprotection strategies.
- Step 2: Amidation using phenoxybutanoyl chloride or activated esters (e.g., DCC/DMAP coupling agents) under anhydrous conditions in solvents like dichloromethane .
- Key Reagents:
- Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) .
- Solvents: Dichloromethane or tetrahydrofuran (THF) for controlled reactivity .
- Purification: Column chromatography or recrystallization is used to isolate the product .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Routine characterization includes:
- Spectroscopy:
- ¹H/¹³C NMR: To verify substituent positions (e.g., methoxy, chloro, and phenoxy groups) .
- IR: Confirmation of amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~700 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced: What methodologies are used to evaluate its enzyme inhibition potential, such as lipoxygenase (LOX) inhibition?
Answer:
- In Vitro Assays:
- LOX Inhibition: Spectrophotometric monitoring of linoleic acid oxidation at 234 nm, with IC₅₀ calculations using dose-response curves .
- Kinetic Studies: Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms .
- Structural Optimization: Derivatives with 1,3,4-oxadiazole moieties show enhanced activity due to improved electron-withdrawing effects .
- Reference Compounds: GW441756 (LOX inhibitor) is used as a positive control for comparative studies .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?
Answer:
- Experimental Design:
- Cell Line Specificity: Test across multiple lines (e.g., MCF-7, HeLa) to identify tissue-dependent effects .
- Concentration Gradients: Use nano- to micromolar ranges to differentiate therapeutic vs. toxic thresholds .
- Mechanistic Studies:
- Apoptosis Markers: Caspase-3/7 activation assays to confirm cytotoxic pathways .
- Cytokine Profiling: ELISA for IL-6/TNF-α to assess anti-inflammatory activity .
- Data Normalization: Include reference standards (e.g., doxorubicin for cytotoxicity) to calibrate assays .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity Adjustments: Introduce polar groups (e.g., sulfonamides) to improve solubility without compromising membrane permeability .
- Metabolic Stability:
- Microsomal Assays: Liver microsome incubation to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Prodrug Approaches: Mask labile groups (e.g., esterification of phenolic -OH) .
- In Silico Modeling: Use tools like SwissADME to predict LogP, bioavailability, and blood-brain barrier penetration .
Advanced: How does structural modification (e.g., oxadiazole substitution) impact bioactivity?
Answer:
- Case Study: Replacing the phenoxy group with 1,3,4-oxadiazole-2-thiol enhances LOX inhibition (IC₅₀ from 12.4 µM to 4.7 µM) due to increased electron deficiency at the active site .
- SAR Trends:
- Electron-Withdrawing Groups (EWGs): Chloro/methoxy groups improve target binding via hydrophobic interactions .
- Steric Effects: Bulky substituents (e.g., tosylpiperidine) may reduce activity by hindering enzyme access .
- Validation: Molecular docking (AutoDock Vina) to simulate binding affinities with LOX or kinase targets .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% per ICH guidelines) .
- TLC: Silica gel plates with ethyl acetate/hexane eluents for rapid purity checks .
- Elemental Analysis: Carbon/hydrogen/nitrogen (CHN) analysis to confirm stoichiometry (±0.4% tolerance) .
Advanced: How is the compound’s fluorescence leveraged in mechanistic studies?
Answer:
- Intrinsic Fluorescence: The methoxyphenyl group emits at λₑₘ = 340–360 nm (λₑₓ = 280 nm), enabling:
- Protein Binding: Quenching studies with bovine serum albumin (BSA) to calculate binding constants (Kb ~10⁴ M⁻¹) .
- Cellular Uptake: Confocal microscopy to track subcellular localization in live cells .
- Derivatization: Fluorescent tagging (e.g., dansyl chloride) for enhanced sensitivity in trace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
